molecular formula C8H12O B173270 2,5-Diethylfuran CAS No. 10504-06-0

2,5-Diethylfuran

Cat. No.: B173270
CAS No.: 10504-06-0
M. Wt: 124.18 g/mol
InChI Key: OKYQOKFZRFUBJX-UHFFFAOYSA-N
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Description

2,5-Diethylfuran is a heterocyclic organic compound with the molecular formula C8H12O It is a derivative of furan, where two ethyl groups are substituted at the 2 and 5 positions of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethylfuran can be synthesized through several methods. One common approach involves the alkylation of furan derivatives. For instance, the reaction of furan with ethyl iodide in the presence of a strong base such as sodium hydride can yield this compound. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes. One such method includes the catalytic hydrogenation of 2,5-diacetylfuran using a metal catalyst like palladium on carbon. This process is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylfuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diacids or diketones.

    Reduction: Hydrogenation of this compound can produce saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: 2,5-Diethyl-2,5-dihydroxyfuran.

    Reduction: 2,5-Diethyl tetrahydrofuran.

    Substitution: Various alkylated or acylated furans.

Scientific Research Applications

2,5-Diethylfuran has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Explored as a potential biofuel due to its high energy density and stability.

Comparison with Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with methyl groups instead of ethyl groups. It is also explored as a biofuel.

    2,5-Diethylthiophene: A sulfur analog with similar structural properties but different reactivity due to the presence of sulfur.

Comparison:

    Uniqueness: 2,5-Diethylfuran has higher energy density compared to 2,5-dimethylfuran, making it a more efficient biofuel. Its ethyl groups provide different steric and electronic effects compared to methyl groups, influencing its reactivity and applications.

Properties

IUPAC Name

2,5-diethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQOKFZRFUBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423843
Record name 2,5-diethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10504-06-0
Record name 2,5-Diethylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-diethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH825RS1LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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